2-(4-methoxyphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate
Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxoethyl group, and a phenylcarbonylmethioninate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route begins with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-methoxyphenyl-2-oxoethyl acetate. This intermediate is then reacted with phenyl isocyanate and methionine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxyphenyl-2-oxoethyl carboxylate, while reduction can produce 4-methoxyphenyl-2-hydroxyethyl derivatives .
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence cellular signaling pathways, and affect gene expression. Its effects are mediated through binding to target proteins and altering their function, which can lead to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside: This compound shares a similar methoxyphenyl group and has been studied for its neuroprotective effects.
N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: This compound has similar structural features and is investigated for its potential as an EGFR/VEGFR-2 inhibitor.
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl N-(phenylcarbonyl)methioninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-26-17-10-8-15(9-11-17)19(23)14-27-21(25)18(12-13-28-2)22-20(24)16-6-4-3-5-7-16/h3-11,18H,12-14H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYSKRSTXHTNLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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